Di-tert-butyl 2-methylenepentanedioate

Descripción general

Descripción

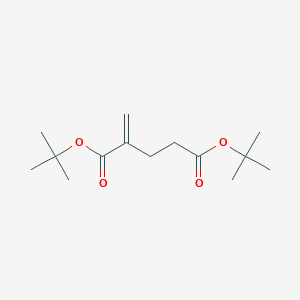

Di-tert-butyl 2-methylenepentanedioate is an organic compound with the molecular formula C13H22O4. It is a diester derivative of pentanedioic acid, featuring two tert-butyl groups and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-methylenepentanedioate can be synthesized through the esterification of 2-methylenepentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

The use of solid acid catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl 2-methylenepentanedioate undergoes various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Formation of di-tert-butyl 2-oxopentanedioate.

Reduction: Formation of di-tert-butyl 2-hydroxypentanedioate.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Di-tert-butyl 2-methylenepentanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of di-tert-butyl 2-methylenepentanedioate involves its reactivity due to the presence of ester and methylene groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the methylene group can participate in various addition and substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl malonate: Similar structure but lacks the methylene group.

Di-tert-butyl succinate: Similar structure but has a different carbon chain length.

Di-tert-butyl fumarate: Similar ester groups but with a different unsaturated carbon chain.

Uniqueness

Di-tert-butyl 2-methylenepentanedioate is unique due to the presence of both tert-butyl and methylene groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Actividad Biológica

Di-tert-butyl 2-methylenepentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on inflammation, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by two tert-butyl groups and a methylene bridge connecting two carboxylate functionalities. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related antioxidants such as BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) demonstrated their ability to inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in cell models exposed to inflammatory stimuli (e.g., lipopolysaccharides from Escherichia coli) .

-

Table 1: Inhibitory Effects on Gene Expression

Compound Combination Cox-2 Inhibition (%) TNF-α Inhibition (%) BHT/BHA (1:1) 50 30 BHT/TBP (1:1) 20 15 BHA/TBP (1:1) 25 10

These findings suggest that this compound could potentially exert similar effects due to structural similarities with these well-studied antioxidants.

2. Cytotoxicity and Apoptosis

Cytotoxicity studies have shown that certain derivatives of di-tert-butyl compounds can induce apoptosis in cancer cell lines. For example, combinations of antioxidants have been found to enhance cytotoxic effects compared to individual compounds, indicating a synergistic mechanism that may be applicable to this compound as well .

- Case Study: HL-60 Cell Line In experiments involving the HL-60 human leukemia cell line, treatments with antioxidant combinations led to significant increases in apoptosis markers, suggesting that di-tert-butyl derivatives might also promote programmed cell death in malignant cells.

3. Toxicological Profile

The safety profile of di-tert-butyl compounds is crucial for their potential therapeutic use. Data indicate that while some derivatives exhibit low acute toxicity (with LD50 values greater than 5000 mg/kg), chronic exposure studies have revealed adverse effects on liver and reproductive systems at higher doses .

-

Table 2: Toxicological Findings

Study Type Observed Effect NOAEL (mg/kg/day) Acute Toxicity Low toxicity >5000 Repeated Dose Toxicity Hepatocyte hypertrophy <50 Reproductive Toxicity Testicular degeneration <12.5

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways. By acting as a radical scavenger, it can mitigate cellular damage caused by reactive oxygen species (ROS), thus contributing to its anti-inflammatory and cytotoxic properties .

Propiedades

IUPAC Name |

ditert-butyl 2-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPMUQSMPMKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453551 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125010-32-4 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.